2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C15H12F3N5O2S and its molecular weight is 383.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into compounds similar to 2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has shown potential antimicrobial applications. For instance, a study on synthesized N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives demonstrated in-vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). These findings suggest that derivatives containing the 1,2,4-triazol ring system, similar to the compound , could be potent antimicrobial agents.
Anti-Exudative Properties
Another study focused on pyrolin derivatives of 2-{[4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il]-sulfanyl}-N-acetamides, related in structure to the compound of interest, reported significant anti-exudative properties. This research indicated that a high percentage of the synthesized derivatives exhibited anti-exudative effects, with some compounds outperforming standard reference drugs in efficacy (Chalenko et al., 2019). The implications of these findings could extend to the treatment of inflammation and related exudative conditions.
Antitumor Activity
Compounds structurally related to this compound have also been investigated for their antitumor properties. A study reported the synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety, with some showing better effectiveness than doxorubicin, a standard antitumor drug (Alqasoumi et al., 2009). This suggests that the compound , due to its structural similarities, may possess potential antitumor activities that warrant further exploration.
Antioxidant Activity
Additionally, research into pyrazole-acetamide derivatives, which share a resemblance to the compound , revealed significant antioxidant activity. This was demonstrated through various assays, indicating the potential of these compounds to mitigate oxidative stress (Chkirate et al., 2019). Given the crucial role of antioxidants in preventing cellular damage and their implications in health and disease, these findings highlight another promising area of application for similar compounds.
Mechanism of Action
Target of Action
It is known that pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents . They are involved in their cytotoxic activities as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors or adenosine receptor antagonist .
Mode of Action
It is known that pyrrole derivatives show many types of biological activity, for example, in vitro antibacterial activity, antiproliferative activity in hl60 cells, and cyclase inhibitors .
Result of Action
It is known that pyrrole derivatives have shown in vitro antibacterial activity and antiproliferative activity in hl60 cells .
Properties
IUPAC Name |
2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2S/c16-15(17,18)25-12-5-3-11(4-6-12)20-13(24)9-26-14-21-19-10-23(14)22-7-1-2-8-22/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRCMHGKGWNAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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